(5-phenyl-1H-pyrazol-3-yl)methanol
CAS No.: 179057-19-3
Cat. No.: VC21271290
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 179057-19-3 |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 174.2 g/mol |
IUPAC Name | (3-phenyl-1H-pyrazol-5-yl)methanol |
Standard InChI | InChI=1S/C10H10N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) |
Standard InChI Key | QWRIGBFLNPXQDK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NNC(=C2)CO |
Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2)CO |
Introduction
Structure and Basic Properties
Molecular Structure
(5-phenyl-1H-pyrazol-3-yl)methanol consists of a pyrazole ring core substituted with a phenyl group at the 5-position and a hydroxymethyl group at the 3-position. The molecular formula of this compound is C₁₀H₁₀N₂O, which distinguishes it from its N-methylated analog (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol (C₁₁H₁₂N₂O). The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms, which contributes to its unique chemical reactivity and potential for hydrogen bonding interactions.
The structure of the compound allows for tautomerism, which is common in pyrazole derivatives. This tautomeric behavior can influence its chemical reactivity and biological properties. The presence of both a hydroxyl group and an aromatic system creates possibilities for various intermolecular interactions, including hydrogen bonding and π-stacking, which are important considerations for its application in medicinal chemistry.
Physical Properties
(5-phenyl-1H-pyrazol-3-yl)methanol typically appears as a white to off-white solid at room temperature. While specific physical data for this compound is limited in the available literature, its properties can be inferred from similar pyrazole derivatives. The compound's molecular weight is approximately 174.20 g/mol, making it a relatively small molecule with potential for good bioavailability in biological systems.
The hydroxyl group contributes to the compound's polarity and allows for hydrogen bond formation, which affects its solubility profile. It is expected to be moderately soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate, while having limited solubility in non-polar solvents like hexane or petroleum ether. The presence of both hydrophilic (hydroxyl) and hydrophobic (phenyl) moieties gives the compound amphiphilic characteristics.
Synthesis and Preparation
Synthetic Routes
The synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol can be achieved through several routes, with one of the most common methods involving a cyclocondensation reaction followed by reduction. One documented approach involves the reaction of ethyl acetoacetate with phenylhydrazine to form a pyrazole carboxylate intermediate, which is subsequently reduced to yield the desired hydroxymethyl derivative.
A more specific synthetic pathway documented in the literature involves the preparation of pyrazole carboxylates followed by reduction. The process begins with the formation of regioisomeric 3- and 5-pyrazole carboxylates, which are then reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) . This reduction step converts the carboxylate group to the corresponding hydroxymethyl group.
Purification Methods
Following synthesis, the compound is typically purified using column chromatography to separate it from its regioisomer, (1-phenyl-1H-pyrazol-5-yl)methanol. As documented in research studies, the separation yields (5-phenyl-1H-pyrazol-3-yl)methanol as the major product (61-74%) and its 5-isomer as the minor product (12-20%) . This purification step is crucial for obtaining the compound with high purity for subsequent applications or further synthetic modifications.
The purification process typically employs silica gel column chromatography with an appropriate solvent system, such as a mixture of hexanes and ethyl acetate. This method allows for the effective separation of the regioisomers based on their different polarities and interactions with the stationary phase.
Chemical Reactivity
Functional Group Transformations
The hydroxymethyl group of (5-phenyl-1H-pyrazol-3-yl)methanol can undergo various transformations, making this compound a versatile building block in organic synthesis. One particularly important reaction is oxidation to the corresponding aldehyde, which can be achieved using pyridinium chlorochromate (PCC) in dichloromethane at room temperature . The reaction proceeds for approximately 8 hours and yields the corresponding 3-pyrazolecarbaldehyde in moderate yields (55-57%).
The compound can also undergo further functional group transformations, including:
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Esterification of the hydroxyl group to form various esters
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Etherification to produce alkyl or aryl ethers
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Conversion to halides or other leaving groups for subsequent nucleophilic substitution reactions
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Oxidation to carboxylic acid derivatives
Ring Modifications
The pyrazole ring of (5-phenyl-1H-pyrazol-3-yl)methanol can be further functionalized through various reactions. Halogenation at the 4-position of the pyrazole ring is possible using reagents such as iodine monochloride (ICl) in the presence of potassium carbonate (K₂CO₃) . This reaction typically proceeds at room temperature and results in the formation of 4-halo derivatives.
The phenyl substituent at the 5-position can also undergo typical aromatic substitution reactions, such as nitration, sulfonation, or halogenation, providing additional sites for structural modification. These transformations expand the compound's utility as a scaffold for the synthesis of more complex structures with potential biological activities.
Applications in Scientific Research
Synthetic Applications
As a building block, (5-phenyl-1H-pyrazol-3-yl)methanol serves as a valuable precursor for the synthesis of more complex heterocyclic systems. The compound can be used in the preparation of pyrazolo[4,3-b]pyridines through copper-mediated coupling reactions . These fused heterocyclic systems have garnered attention for their biological activities and potential pharmaceutical applications.
The aldehyde derivative of the compound, obtained through oxidation of the hydroxymethyl group, can participate in various condensation reactions, including Wittig reactions, aldol condensations, and reductive aminations. These transformations provide access to a diverse array of functionalized pyrazole derivatives with potential applications in various fields.
Structure-Activity Relationships
Comparison with Related Compounds
(5-phenyl-1H-pyrazol-3-yl)methanol can be compared with its N-methylated analog, (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol, to understand the effect of N-methylation on the compound's properties and activities. The N-methylated analog has been more extensively studied and is documented in the PubChem database (CID: 14354447) with a molecular weight of 188.23 g/mol .
The Table 1 below compares key properties of these related compounds:
Property | (5-phenyl-1H-pyrazol-3-yl)methanol | (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
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Molecular Formula | C₁₀H₁₀N₂O | C₁₁H₁₂N₂O |
Molecular Weight | 174.20 g/mol | 188.23 g/mol |
CAS Number | 179057-19-3 | 124344-98-5 |
N-H Tautomerism | Present | Absent due to N-methylation |
H-bond Donor Capacity | Higher (NH and OH groups) | Lower (only OH group) |
Structural Features and Biological Activity
The biological activity of pyrazole derivatives is often influenced by the substitution pattern on the pyrazole ring. The 5-phenyl substituent in (5-phenyl-1H-pyrazol-3-yl)methanol can engage in hydrophobic interactions with biological targets, while the hydroxymethyl group at the 3-position can participate in hydrogen bonding interactions. These features make the compound potentially interesting for protein binding studies.
In protein tyrosine phosphatase research, similar pyrazole derivatives have been investigated as potential inhibitors . The structural features of (5-phenyl-1H-pyrazol-3-yl)methanol may allow it to interact with binding pockets in proteins, making it a candidate for fragment-based drug discovery approaches.
Research Techniques and Methods
Analytical Methods
Various analytical techniques can be employed for the characterization and analysis of (5-phenyl-1H-pyrazol-3-yl)methanol. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides valuable information about the compound's structure and purity. Mass spectrometry can confirm the molecular weight and help identify potential impurities or degradation products.
Infrared (IR) spectroscopy is useful for identifying functional groups, particularly the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. High-performance liquid chromatography (HPLC) can be used for quantitative analysis and to monitor reaction progress during synthesis or degradation studies.
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